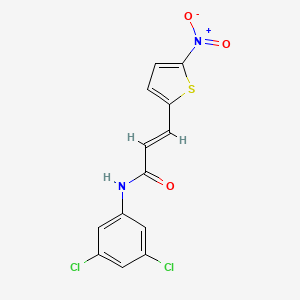![molecular formula C21H16N4O3S B2795557 N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895008-10-3](/img/structure/B2795557.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule, as well as the relative positions of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitutions . These reactions are typically carried out under controlled conditions to ensure the correct products are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as melting point determination and elemental analysis . These properties can provide important information about the compound’s stability, reactivity, and suitability for use in various applications.Applications De Recherche Scientifique
Synthetic Processes and Chemical Properties
- Thiazole derivatives have been synthesized through various chemical processes, showcasing the versatility of thiazole compounds in chemical synthesis. For example, Gong Ping (2007) detailed the synthesis of a related thiazole compound, highlighting the practicality of its process due to mild conditions and good yield (Gong Ping, 2007).
Antiparasitic Activity
- Thiazole compounds, such as nitazoxanide, have shown broad-spectrum activities against various parasites. Esposito et al. (2005) investigated modifications of nitazoxanide, revealing that the thiazole-associated nitro group is not necessarily required for antiparasitic activity, suggesting alternative mechanisms of action (Esposito et al., 2005).
Anticancer Applications
- Thiazolides, a class of thiazole derivatives, have been studied for their anticancer properties. Brockmann et al. (2014) explored the structure-function relationship of thiazolides in inducing apoptosis in colorectal tumor cells, indicating their potential as anticancer agents (Brockmann et al., 2014).
Environmental Applications
- Thiazole derivatives have also been applied in environmental science, such as in the removal of heavy metals from industrial wastes. Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent based on a thiazole compound for the effective removal of Zn2+ and Cd2+ ions from industrial wastes (Zargoosh et al., 2015).
Mécanisme D'action
The mechanism of action of similar compounds has been studied in the context of their anti-inflammatory and antibacterial properties . For example, some compounds have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation . Other compounds have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Orientations Futures
Future research could involve further optimization of the chemical structure to enhance the medicinal properties of these compounds. This could involve the introduction of different functional groups or substituents, or the use of different coupling partners in the synthesis . Additionally, more in-depth studies could be carried out to better understand the mechanism of action of these compounds and to assess their safety and efficacy in preclinical and clinical trials.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-8-9-17-19(11-14)29-21(23-17)24(13-15-5-4-10-22-12-15)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEALNMDWOXUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
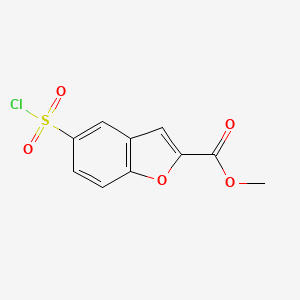

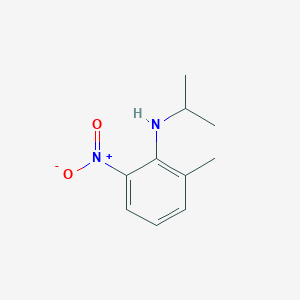
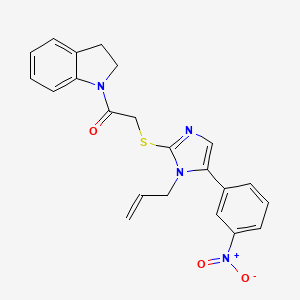

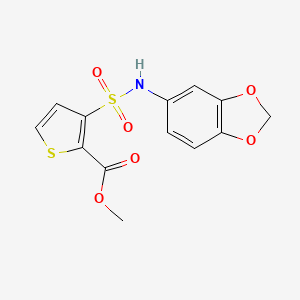

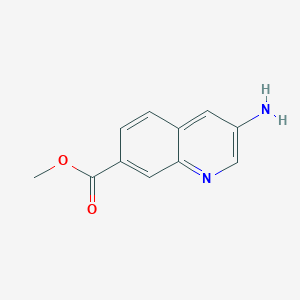

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
